molecular formula C15H24N2O2S B1395126 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine CAS No. 1220029-03-7

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine

Cat. No.: B1395126
CAS No.: 1220029-03-7
M. Wt: 296.4 g/mol
InChI Key: GDQJJFXJUZSVFC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-12-7-5-6-10-17(12)13-8-9-15(14(16)11-13)20(18,19)4-2/h8-9,11-12H,3-7,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQJJFXJUZSVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207741
Record name 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-03-7
Record name 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.

    Attachment of the Ethylsulfonyl Group:

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenylamine can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenylamine derivatives.

Scientific Research Applications

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine
  • CAS Number : 1220029-03-7
  • Molecular Formula : C₁₅H₂₄N₂O₂S
  • Molar Mass : 296.43 g/mol
  • Density : 1.140 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 515.6 ± 50.0 °C (predicted)
  • pKa : 1.88 ± 0.40 (predicted)
  • Hazard Class : IRRITANT

This compound features a piperidinyl substituent at the 5-position and an ethylsulfonyl group at the 2-position of the aniline ring.

Comparative Analysis with Structurally Similar Compounds

Compound 1: 5-(2,3-Dihydro-1H-indol-1-yl)-2-(ethylsulfonyl)-phenylamine (CAS 1219976-14-3)

  • Molecular Formula : C₁₆H₁₈N₂O₂S
  • Molar Mass : 302.4 g/mol
  • Boiling Point : 562.7 ± 50.0 °C
  • Density : 1.3 ± 0.1 g/cm³
  • Key Structural Difference : Replaces the piperidinyl group with a 2,3-dihydroindole ring .

Comparison :

  • Molecular Weight : Higher than the target compound (302.4 vs. 296.43 g/mol), likely due to the indole ring’s aromatic system.
  • Boiling Point: Significantly higher (562.7°C vs.
  • Hydrophobicity : Higher logP (3.1 vs. predicted lower value for the target compound), suggesting greater lipophilicity .

Applications : The indole moiety may enhance interactions with biological targets like serotonin receptors, making it relevant in neuropharmacology.

Compound 2: 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine (CAS 946669-38-1)

  • Molecular Formula : C₁₄H₁₉F₃N₂
  • Molar Mass : 221.166 g/mol
  • Boiling Point : 354.0 ± 42.0 °C
  • Key Structural Difference : Replaces the ethylsulfonyl group with a trifluoromethyl (-CF₃) group .

Comparison :

  • Molecular Weight : Lower (221.166 vs. 296.43 g/mol), primarily due to the absence of the sulfonyl group.
  • Boiling Point : Markedly lower (354°C vs. 515.6°C), reflecting reduced polarity and weaker intermolecular forces.

Applications : The trifluoromethyl group’s metabolic stability could make this compound suitable for fluorinated drug candidates.

Compound 3: Ethylsulfonyl-Containing Pyrazolo[1,5-a]pyrimidine Derivatives

  • Representative Structure : 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine
  • Key Feature : Shares the ethylsulfonyl group but incorporates a pyrazolo-pyrimidine core .

Comparison :

  • Applications : Explicitly used as pesticides and insecticides, highlighting the ethylsulfonyl group’s role in agrochemical activity .

Biological Activity

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine (CAS No. 1220029-03-7) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The compound features a piperidine ring, an ethylsulfonyl group, and a phenylamine structure. Its molecular formula is C15H24N2O2SC_{15}H_{24}N_{2}O_{2}S, and it exhibits unique pharmacological properties due to the presence of these functional groups.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Typically synthesized through hydrogenation of pyridine or reductive amination of 1,5-diketones.
  • Introduction of the Ethyl Group : Achieved via alkylation reactions using ethyl halides.
  • Attachment of the Ethylsulfonyl Group : This step often involves coupling reactions, particularly palladium-catalyzed cross-coupling reactions.
  • Final Assembly : The final compound is obtained through purification and optimization processes to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The ethylsulfonyl group enhances binding affinity, while the piperidine ring modulates pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies have shown that derivatives with similar structures inhibit cell growth in various cancer cell lines. For instance, compounds with piperidine moieties have demonstrated IC50 values ranging from 7.9 to 92 µM against breast, ovarian, and colorectal cancer cells .
  • Neuropharmacological Effects : The compound has been investigated for potential use in treating neurological disorders due to its ability to interact with serotonin (5-HT) receptors and dopamine (D) receptors . Its selectivity for 5-HT2A receptors suggests a potential role as an atypical antipsychotic agent.

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented in the following table:

StudyBiological ActivityIC50 ValuesMechanism
Study AInhibition of cancer cell growth7.9 - 92 µMCell cycle arrest
Study BInteraction with serotonin receptorspKi = 8.04 (5-HT2A)Receptor modulation
Study CPotential neuroprotective effectsNot specifiedAntioxidant activity

Case Studies

  • Case Study on Anticancer Activity :
    • Researchers conducted in vitro assays on various human cancer cell lines, demonstrating significant inhibition of proliferation by compounds related to this compound.
    • Results indicated a dose-dependent response with notable selectivity towards specific cancer types.
  • Neuropharmacological Assessment :
    • A series of behavioral tests were performed on animal models to evaluate the effects on mood and anxiety.
    • The compound showed promise in reducing anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine
Reactant of Route 2
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine

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